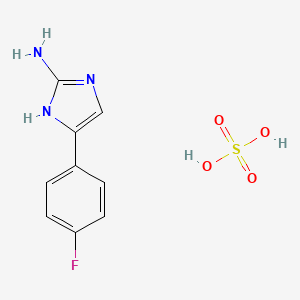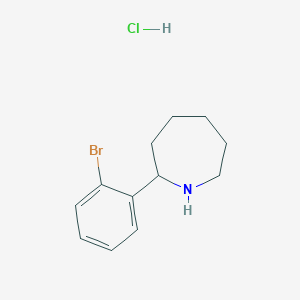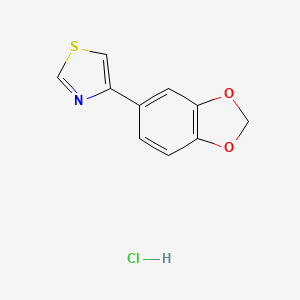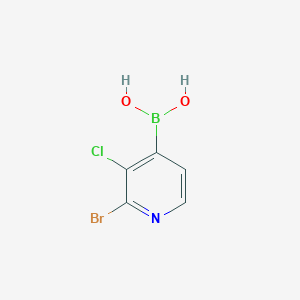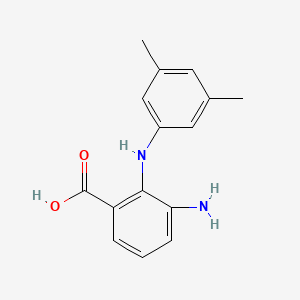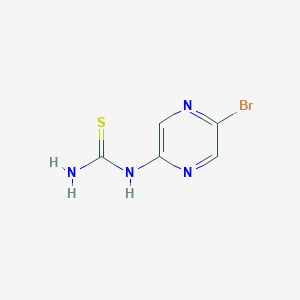![molecular formula C14H15N3OS B1286242 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 725222-03-7](/img/structure/B1286242.png)
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic structures, which are crucial in medicinal chemistry and other scientific fields. The presence of cyano and acetamide groups in the molecule makes it highly reactive and versatile for various chemical transformations.
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .
Result of Action
Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .
Action Environment
The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
Biochemical Analysis
Biochemical Properties
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of novel compounds through condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyanoacetamide, including this compound, exhibit antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biochemical effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
The synthesis of 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Cyclization Reactions: It can form different heterocyclic structures through intramolecular cyclization reactions, often involving the cyano and acetamide groups.
Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active heterocyclic compounds, which are investigated for their potential as therapeutic agents.
Biological Studies: The compound and its derivatives are studied for their antimicrobial and antitumor activities.
Industrial Applications: It is utilized in the development of new materials with specific chemical properties, such as polymers and dyes.
Comparison with Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
N-cyanoacetamide: A simpler compound with similar reactivity but less structural complexity.
N-aryl cyanoacetamides: These compounds have an aryl group instead of the hexahydrocycloocta[b]thiophen-2-yl group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its complex structure, which allows for the formation of a diverse range of heterocyclic compounds with potential biological activities.
Properties
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFNHOXJSZPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
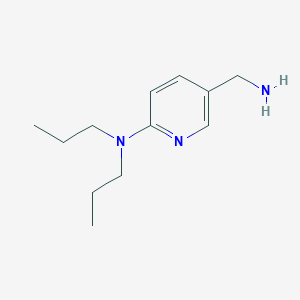
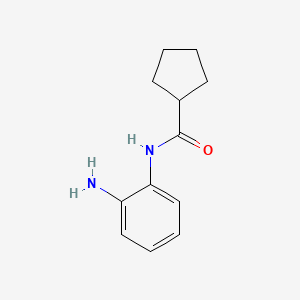
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)
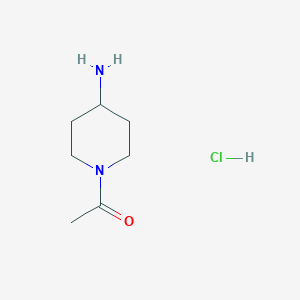
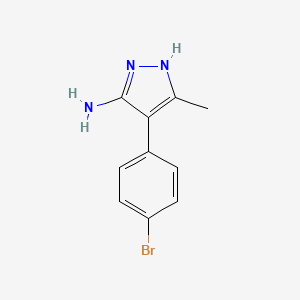
![C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B1286179.png)
